molecular formula C21H15NO5S2 B11504906 14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid

14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid

Cat. No.: B11504906
M. Wt: 425.5 g/mol
InChI Key: BCVYKZKWAFPITF-UHFFFAOYSA-N
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Description

14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid involves multiple steps. The starting materials typically include benzyl derivatives and various sulfur-containing reagents. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid
  • 2-{4-nitro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-10-yl}acetic acid

Uniqueness

14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid is unique due to its specific tetracyclic structure and the presence of both sulfur and oxygen atoms within the ring system

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetracyclic framework with multiple functional groups, including dioxo and carboxylic acid moieties. This unique structure may contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C₁₉H₁₈N₂O₄S₂

Structural Features

  • Tetracyclic core : Provides a stable scaffold for interaction with biological targets.
  • Dioxo groups : May enhance reactivity and facilitate interactions with enzymes or receptors.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Antioxidant Activity : The presence of dioxo groups is often associated with antioxidant properties, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neuroprotection : Preliminary studies suggest neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Anticancer Activity : Some research indicates that derivatives of similar structures have shown promise in cancer treatment by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be useful in managing chronic inflammatory conditions.

Case Studies and Experimental Data

A review of the literature reveals several studies investigating the biological activity of related compounds or derivatives:

StudyFindings
Neuroprotective EffectsDemonstrated that similar compounds protect neuronal cells from oxidative damage in vitro.
Anticancer ActivityReported that derivatives induce apoptosis in various cancer cell lines through caspase activation.
Anti-inflammatory PropertiesShowed reduction in pro-inflammatory cytokine levels in animal models of inflammation.

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of the compound against various cell lines:

  • Cytotoxicity Assays : Evaluated using MTT assays; results indicated varying degrees of cytotoxicity depending on concentration and exposure time.
  • Animal Models : In vivo studies demonstrated potential therapeutic benefits in models of neurodegeneration and inflammation.

Properties

Molecular Formula

C21H15NO5S2

Molecular Weight

425.5 g/mol

IUPAC Name

14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C21H15NO5S2/c23-19(24)17-15-14(12-8-4-5-9-13(12)27-20(15)25)16-18(28-17)22(21(26)29-16)10-11-6-2-1-3-7-11/h1-9,14-15,17H,10H2,(H,23,24)

InChI Key

BCVYKZKWAFPITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C4C(C(S3)C(=O)O)C(=O)OC5=CC=CC=C45)SC2=O

Origin of Product

United States

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